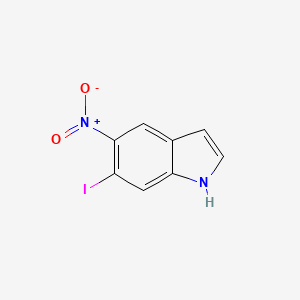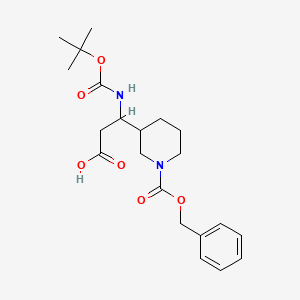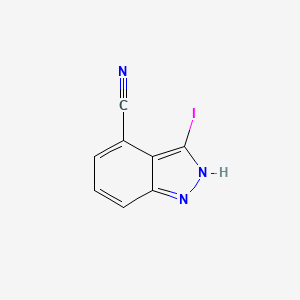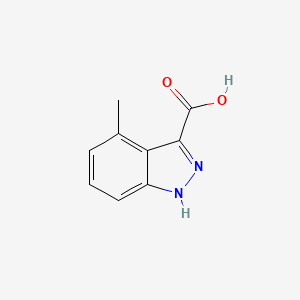
4-Methyl-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
“4-Methyl-1H-indazole-3-carboxylic acid” is a derivative of indazole . Indazole derivatives are gaining attention in medicinal chemistry, particularly as kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
Synthesis Analysis
The synthesis of indazoles, including “4-Methyl-1H-indazole-3-carboxylic acid”, has been explored through various methods. One approach is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indazole-3-carboxylic acid” is similar to that of other indazole derivatives. Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .Chemical Reactions Analysis
Indazole derivatives, including “4-Methyl-1H-indazole-3-carboxylic acid”, have been involved in various chemical reactions. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique
-
Pharmaceuticals
- Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- For example, niraparib 1 and pazopanib 2 are indazole-containing compounds that have been widely used as anticancer drugs .
- The methods of application or experimental procedures for these pharmaceutical applications would typically involve the synthesis of the indazole-containing compound, followed by in vitro and in vivo testing to evaluate its pharmacological activity .
- The results or outcomes obtained would depend on the specific drug and its intended use. For example, niraparib 1 has been used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
-
Organic Synthesis
- Indazole-containing compounds are used as important raw materials and intermediates in organic synthesis .
- The methods of application or experimental procedures would typically involve the use of the indazole-containing compound as a starting material or intermediate in the synthesis of other organic compounds .
- The results or outcomes obtained would depend on the specific synthesis being carried out .
-
Agrochemicals
- Indazole-containing compounds are also used in agrochemicals .
- The methods of application or experimental procedures would typically involve the use of the indazole-containing compound in the formulation of an agrochemical product .
- The results or outcomes obtained would depend on the specific agrochemical product and its intended use .
-
Dyestuff
-
Inhibitors of Human Neutrophil Elastase
- Indazole-3-carboxylic Acid Methyl Ester, a derivative of indazole, has potential as an application of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase .
- The methods of application or experimental procedures would typically involve the synthesis of the N-benzoylindazole derivative, followed by in vitro and in vivo testing to evaluate its inhibitory activity .
- The results or outcomes obtained would depend on the specific inhibitory activity and its intended use .
-
Protein Kinase/Akt Inhibitors
- Indazole-3-carboxylic Acid Methyl Ester is also used in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .
- The methods of application or experimental procedures would typically involve the synthesis of the indazole-pyridine based compound, followed by in vitro and in vivo testing to evaluate its inhibitory activity .
- The results or outcomes obtained would depend on the specific inhibitory activity and its intended use .
-
Synthetic Approaches
- The indazole moiety is used in various synthetic approaches . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- The methods of application or experimental procedures would typically involve the use of the indazole-containing compound as a starting material or intermediate in the synthesis of other organic compounds .
- The results or outcomes obtained would depend on the specific synthesis being carried out .
-
Pharmaceutical Adjuvant
- 1-Methylindazole-3-carboxylic acid, a derivative of indazole, is used as a pharmaceutical adjuvant .
- The methods of application or experimental procedures would typically involve the use of the indazole-containing compound in the formulation of a pharmaceutical product .
- The results or outcomes obtained would depend on the specific pharmaceutical product and its intended use .
Safety And Hazards
Orientations Futures
Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The aldehyde function of 1H-indazole-3-carboxaldehydes can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions . This suggests potential future directions for the development of new bioactive compounds using “4-Methyl-1H-indazole-3-carboxylic acid” as a key intermediate.
Propriétés
IUPAC Name |
4-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRZINGBFITCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646463 | |
| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indazole-3-carboxylic acid | |
CAS RN |
885518-90-1 | |
| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



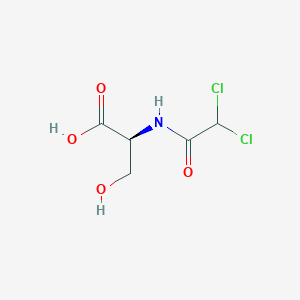
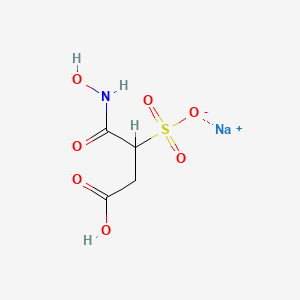
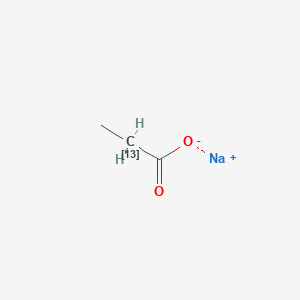

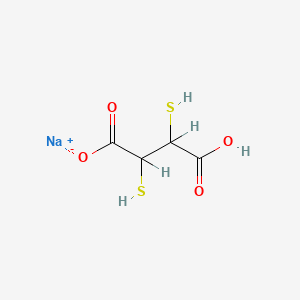
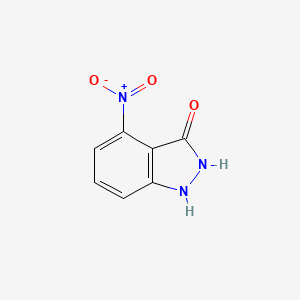
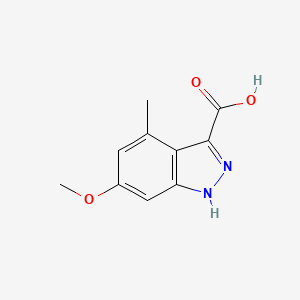
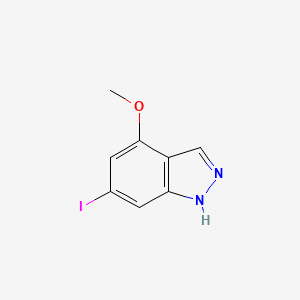
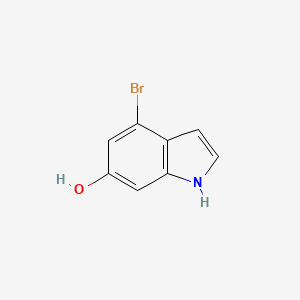
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)
